molecular formula C19H14ClN3O3 B2690058 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide CAS No. 921774-58-5

3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide

Cat. No.: B2690058
CAS No.: 921774-58-5
M. Wt: 367.79
InChI Key: GYWBFQIZMGOSKQ-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazole carboxamide class, characterized by a 3-(2-chlorophenyl)-5-methylisoxazole core linked via a carboxamide bridge to a 2-oxoindolin-5-yl moiety. The 2-oxoindolin group introduces hydrogen-bonding capabilities and structural rigidity, which may enhance target binding specificity compared to simpler aromatic substituents .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c1-10-17(18(23-26-10)13-4-2-3-5-14(13)20)19(25)21-12-6-7-15-11(8-12)9-16(24)22-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWBFQIZMGOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide typically involves several key steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Indolinone Moiety: The indolinone group is typically attached via an amide bond formation, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the carbonyl groups, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated a series of isoxazole derivatives, including those related to 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide, for their cytotoxic effects against human cancer cells such as:

  • Colorectal carcinoma (HCT-116)
  • Breast adenocarcinoma (MCF-7)
  • Liver carcinoma (HepG2)
  • Lung carcinoma (A549)

The results showed that certain derivatives displayed good to excellent antitumor activity, with IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin, indicating their potential as effective anticancer agents .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression and inflammation.

Enzymatic Assays

Research has demonstrated that isoxazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer. For instance, some compounds exhibited IC50 values ranging from 0.66 to 2.04 μM for COX-II inhibition, showcasing their potential as anti-inflammatory agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity.

Synthetic Pathways

  • Molecular Hybridization : This approach combines different pharmacophores to create new compounds with improved efficacy.
  • Multicomponent Reactions : These reactions facilitate the rapid synthesis of complex molecules, including isoxazoles, which can lead to the discovery of novel therapeutic agents .

Broader Biological Activities

Beyond anticancer properties, research suggests that this compound may have applications in other therapeutic areas due to its diverse biological activities.

Antiviral Potential

Recent studies have indicated that certain isoxazole derivatives demonstrate antiviral activity against various pathogens, suggesting a broader application in infectious disease treatment .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityCytotoxic effects against cancer cell linesSignificant inhibition compared to doxorubicin
Enzyme InhibitionInhibition of COX enzymesIC50 values between 0.66 and 2.04 μM
Synthesis MethodsMolecular hybridization and multicomponent reactionsEffective pathways for creating novel compounds
Antiviral ActivityPotential activity against viral pathogensPromising results in preliminary studies

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Melting Point (°C) Molecular Formula Molecular Weight Key Substituent Reference
3-(2-Chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide Not reported C₂₀H₁₅ClN₃O₃ 380.80 2-Oxoindolin-5-yl Target
SI51 (Chromenyl derivative) 241.2–244.4 C₂₆H₁₇ClN₂O₄ 468.88 4-Oxo-2-phenylchromen-6-yl
6g (Pyrazolyl derivative) Not reported C₁₉H₁₉ClN₆O₃ 414.85 Thiophen-2-ylmethylene
3-(2-Chlorophenyl)-5-methyl-N-(5-methylisoxazol-3-yl)isoxazole-4-carboxamide Not reported C₁₅H₁₁ClN₃O₃ 316.72 5-Methylisoxazol-3-yl

Key Observations :

  • The chromenyl derivative (SI51) exhibits the highest melting point (241–244°C), likely due to extended π-conjugation and crystallinity .

Pharmacokinetic and ADME Properties

  • The 2-oxoindolin moiety may counteract this via polar interactions .
  • Metabolic Stability : Thiazole-containing derivatives () exhibit longer half-lives due to resistance to cytochrome P450 oxidation, whereas chromenyl derivatives (SI51) may be more susceptible to glucuronidation .

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from isoxazole and indole derivatives, which are known for their bioactive properties. The synthetic route often includes:

  • Formation of Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of the chlorophenyl and carboxamide groups via nucleophilic substitutions.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including Hep3B liver cancer cells. Notably, it has been observed to induce apoptosis in these cells while reducing necrosis rates, suggesting a shift towards programmed cell death rather than uncontrolled cell death .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Hep3B1829.33Induction of apoptosis
A549 (Lung)21.3Cell cycle arrest in G2/M phase
MCF-7 (Breast)28.3Inhibition of proliferation

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown immunomodulatory effects. It can modulate immune responses by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in response to phytohemagglutinin (PHA). This suggests potential applications in treating autoimmune diseases or conditions where immune modulation is beneficial .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound enhances the expression of pro-apoptotic markers such as caspases and Fas, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It causes delays in the G2/M phase of the cell cycle, effectively halting cancer cell division and proliferation .
  • Cytokine Modulation : The compound may also affect cytokine production, influencing inflammatory responses and immune activation .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound resulted in a significant reduction in alpha-fetoprotein secretion from Hep3B cells, indicating its potential as an anticancer agent .
  • Immunosuppressive Activity : Another study highlighted its ability to suppress PHA-induced PBMC proliferation, suggesting a role in managing hyperactive immune responses .

Q & A

Advanced Research Question

  • Catalyst Screening : Replace NaOAc with DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Solvent Optimization : Use DMF instead of AcOH for higher solubility of the indolinone moiety .
  • Byproduct Analysis : Monitor unreacted acid chloride via TLC (Rf = 0.7 in hexane:EtOAc 1:4) and quench with aqueous NaHCO₃ .

Q. Example Workflow :

Reflux acid chloride and amine in DMF at 80°C for 2 h.

Purify via column chromatography (hexane:EtOAc gradient).

Validate purity by HPLC (≥95% by area) .

What computational strategies predict the compound's binding affinity?

Advanced Research Question

  • Docking Studies : Use AutoDock4 to model interactions with DHODH (PDB: 1D3G). Flexible sidechain refinement improves accuracy for chlorophenyl π-π stacking .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate IR frequencies with experimental data .

Q. Key Parameter :

  • Binding Energy : Similar analogs show ΔG = -8.5 to -10.2 kcal/mol .

How to resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Question
Discrepancies (e.g., NH stretching in IR vs. absence in X-ray) arise from dynamic vs. static structures:

Dynamic Effects : Solution-state NMR detects NH tautomerism, while X-ray captures a single conformation .

Hydrogen Bonding : Intra-molecular N–H···O bonds (2.8–3.1 Å) stabilize specific conformations in crystals .

Validation : Compare experimental IR/NMR with DFT-simulated spectra .

What are the challenges in establishing structure-activity relationships (SAR)?

Advanced Research Question

  • Variable Substitutions : The 2-chlorophenyl group may sterically hinder target binding compared to 4-CF₃ derivatives .
  • Solubility Limitations : High logP (predicted ~3.5) reduces bioavailability; introduce polar groups (e.g., -OH) on indolinone .
  • In Vitro Testing : Use rheumatoid arthritis synovial fibroblast (RASF) assays to quantify TNF-α suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.